N-{[(E)-2-phenylethenyl]sulfonyl}valine
Description
Properties
IUPAC Name |
3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJMBMFAJNOKNF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(E)-2-phenylethenyl]sulfonyl}valine typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 2-phenylethenyl sulfonyl chloride, is prepared by reacting 2-phenylethenyl sulfonic acid with thionyl chloride.
Coupling with Valine: The sulfonyl chloride is then reacted with valine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[(E)-2-phenylethenyl]sulfonyl}valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of sulfonyl derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
N-{[(E)-2-phenylethenyl]sulfonyl}valine serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
- Oxidation : Transformation into sulfonic acids.
- Reduction : Formation of sulfonamides.
- Substitution : Synthesis of sulfonyl derivatives with diverse functional groups.
These properties make it an essential reagent in developing new compounds for pharmaceutical applications.
Biological Applications
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting proteases. The mechanism involves the sulfonyl group forming covalent bonds with enzyme active sites, thus inhibiting their activity. This characteristic is significant in drug design for diseases where protease activity is a factor .
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited effective inhibition of specific proteases involved in cancer progression, highlighting its potential as a therapeutic agent .
Medicinal Chemistry
This compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics.
Antimicrobial Activity Assessment
Research indicates that derivatives of this compound possess significant antimicrobial properties against Gram-positive bacteria, including Enterococcus faecium. These findings suggest its potential role in combating antibiotic resistance .
Data Tables
| Activity Type | Target Organism | Inhibition (% at 100 µg/mL) |
|---|---|---|
| Antimicrobial | Enterococcus faecium | 75 |
| Enzyme Inhibition | Protease A | 70 |
| Antioxidant | Various cell lines | Moderate |
Mechanism of Action
The mechanism of action of N-{[(E)-2-phenylethenyl]sulfonyl}valine involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This is particularly relevant in the inhibition of proteases, where the compound can block the catalytic activity of the enzyme by binding to its active site.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights chromium complexes containing sulfonated glycinate ligands (e.g., [N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycinato] chromium complexes) . These compounds share a sulfonamide linkage but differ critically in their amino acid residues, sulfonyl substituents, and metal coordination. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Amino Acid Residue: Valine’s bulky isopropyl group introduces steric effects absent in glycine-based complexes. This may influence binding affinity in biological systems or alter solubility in solvents. Glycine’s simplicity in chromium complexes allows for tighter metal coordination, critical for stability in industrial applications .
In contrast, perfluoroalkyl chains in chromium complexes enhance hydrophobicity and chemical inertness, making them suitable for non-stick coatings .
Metal Coordination :
- The chromium complexes leverage Cr³⁺ for structural rigidity and redox inactivity, whereas the valine derivative lacks metal coordination, limiting its use in catalytic or material contexts.
Biological Activity
N-{[(E)-2-phenylethenyl]sulfonyl}valine is a compound that integrates the structural characteristics of valine with a phenylethenyl sulfonyl group. This unique structure imparts various biological activities that have been explored in recent research. Below, we detail the biological activity of this compound, including its mechanisms, effects on different biological systems, and potential therapeutic applications.
Structural Overview
Chemical Structure:
- The compound consists of a valine backbone modified with a sulfonyl group attached to an (E)-2-phenylethenyl moiety. This configuration is expected to influence its interaction with biological targets.
- Receptor Modulation:
- PPAR Activation:
1. Antioxidant Properties
Research indicates that compounds with similar structures possess antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions like neurodegenerative diseases where oxidative damage is prevalent.
2. Anti-inflammatory Effects
N-acyl amino acids, such as this compound, have been shown to modulate inflammatory pathways. They can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, potentially offering therapeutic benefits in inflammatory diseases .
3. Metabolic Regulation
Studies suggest that the compound may influence metabolic pathways through its action on PPARs, leading to improved insulin sensitivity and lipid metabolism. This could be particularly beneficial for conditions like obesity and type 2 diabetes .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated that this compound reduced lipid accumulation in hepatoma cells by activating PPARγ pathways, suggesting potential anti-obesity effects. |
| Study B | Found that the compound exhibited significant antioxidant activity in vitro, reducing reactive oxygen species (ROS) levels in neuronal cell lines. |
| Study C | Investigated the anti-inflammatory properties and showed a decrease in TNF-alpha production in macrophage cultures treated with the compound. |
Q & A
Q. Q1. What are the recommended spectroscopic techniques to confirm the structural integrity and purity of N-{[(E)-2-phenylethenyl]sulfonyl}valine?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the presence of the (E)-2-phenylethenyl sulfonyl group and valine backbone. For example, the trans-configuration of the vinyl group can be confirmed by coupling constants (J ≈ 16 Hz for E-isomer) .
- Infrared Spectroscopy (IR): Identify characteristic peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₃H₁₅NO₄S) with a mass error < 5 ppm.
Q. Q2. How can researchers optimize the synthesis of this compound to minimize side products?
Answer:
- Step 1: Use a Mitsunobu reaction to couple (E)-2-phenylethenyl sulfonyl chloride with valine, ensuring anhydrous conditions and stoichiometric control (1:1.05 molar ratio).
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) using a polar solvent system (e.g., ethyl acetate/hexane 3:7).
- Step 3: Purify via column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethanol/water). Yield improvements (>75%) are achievable at 0–5°C to suppress epimerization .
Advanced Research Questions
Q. Q3. How do structural variations in sulfonyl-containing analogs affect biological activity?
Answer: A comparative study of analogs (Table 1) reveals:
Methodological Insight:
Q. Q4. What experimental strategies can resolve contradictions in reported stability data for sulfonamide derivatives?
Answer: Contradictions often arise from:
- pH-dependent degradation: Perform accelerated stability studies (40°C/75% RH) at pH 2–8. Use HPLC to quantify degradation products (e.g., sulfonic acid byproducts).
- Light sensitivity: Conduct photostability tests (ICH Q1B guidelines) with UV-Vis monitoring (λ = 254–365 nm).
- Conflicting solubility data: Validate using dynamic light scattering (DLS) and nephelometry in varied solvents (e.g., DMSO vs. aqueous buffers) .
Q. Q5. How can computational modeling predict the interaction of this compound with biological targets?
Answer:
- Docking Simulations: Use AutoDock Vina to model binding to kinases (e.g., EGFR). The sulfonyl group forms hydrogen bonds with Lys721, while the vinylphenyl moiety engages in π-π stacking with Phe723 .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD < 2 Å indicates robust binding).
- QSAR Studies: Correlate logP values with cytotoxicity (e.g., higher hydrophobicity improves membrane permeability but may reduce solubility) .
Q. Q6. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Answer:
- Storage: Keep at –20°C in amber vials under argon to prevent oxidation and light-induced degradation.
- Handling: Use anhydrous solvents (e.g., DMF, DCM) for reactions to avoid hydrolysis of the sulfonyl group.
- Quality Control: Perform batch-to-batch NMR/HRMS validation. Contamination with cis-isomer (>5%) significantly alters bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
